molecular formula C25H21FN2O3 B2754115 N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887882-31-7

N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2754115
CAS No.: 887882-31-7
M. Wt: 416.452
InChI Key: WZNYLNWGSQGIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and phenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amide Group: The amide bond can be formed by reacting the benzofuran derivative with an amine, such as 4-phenylbutanamine, under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the phenyl or benzofuran rings.

    Reduction: Reduction reactions can occur at the amide bond or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine can enhance binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    N-(3-methylphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The fluorine atom in N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3/c26-18-11-7-12-19(16-18)27-25(30)24-23(20-13-4-5-14-21(20)31-24)28-22(29)15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNYLNWGSQGIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.